3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride
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Overview
Description
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C14H20ClNO5 It is known for its unique structure, which includes a methoxy group, a morpholinoethoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoic acid and 2-chloroethyl morpholine.
Etherification: The 3-methoxybenzoic acid undergoes etherification with 2-chloroethyl morpholine in the presence of a base, such as potassium carbonate, to form 3-methoxy-4-(2-morpholinoethoxy)benzoic acid.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the etherification reaction.
Reaction Time: Ensuring sufficient time for the reaction to reach completion.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to form a benzyl alcohol derivative.
Substitution: The morpholinoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(2-morpholinoethoxy)benzaldehyde or 3-methoxy-4-(2-morpholinoethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-(2-morpholinoethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in key biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-piperidinoethoxy)benzoic acid hydrochloride
- 3-Methoxy-4-(2-pyrrolidinoethoxy)benzoic acid hydrochloride
- 3-Methoxy-4-(2-azepanoethoxy)benzoic acid hydrochloride
Uniqueness
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H20ClNO5 |
---|---|
Molecular Weight |
317.76 g/mol |
IUPAC Name |
3-methoxy-4-(2-morpholin-4-ylethoxy)benzoic acid;hydrochloride |
InChI |
InChI=1S/C14H19NO5.ClH/c1-18-13-10-11(14(16)17)2-3-12(13)20-9-6-15-4-7-19-8-5-15;/h2-3,10H,4-9H2,1H3,(H,16,17);1H |
InChI Key |
JQKKKHPJCDLRKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
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